Cas no 643085-43-2 (1,3-Benzodioxol-4-amine, 5-chloro-7-ethynyl-)

1,3-Benzodioxol-4-amine, 5-chloro-7-ethynyl-, is a specialized heterocyclic compound featuring a benzodioxole core substituted with an amine, chloro, and ethynyl functional groups. Its unique structure makes it a valuable intermediate in organic synthesis, particularly for constructing complex pharmacophores or agrochemicals. The presence of both chloro and ethynyl groups enhances reactivity, enabling selective cross-coupling reactions such as Sonogashira or Suzuki-Miyaura couplings. The amine moiety further allows for derivatization, expanding its utility in medicinal chemistry. This compound is particularly advantageous in the development of bioactive molecules due to its balanced reactivity and stability under controlled conditions. Proper handling is required due to its potential sensitivity.
1,3-Benzodioxol-4-amine, 5-chloro-7-ethynyl- structure
643085-43-2 structure
Product Name:1,3-Benzodioxol-4-amine, 5-chloro-7-ethynyl-
CAS No:643085-43-2
MF:C9H6ClNO2
MW:195.602441310883
CID:4095846
Update Time:2026-04-15

1,3-Benzodioxol-4-amine, 5-chloro-7-ethynyl- Chemical and Physical Properties

Names and Identifiers

    • 1,3-Benzodioxol-4-amine, 5-chloro-7-ethynyl-

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643085-43-2 95%
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Additional information on 1,3-Benzodioxol-4-amine, 5-chloro-7-ethynyl-

1,3-Benzodioxol-4-amine, 5-chloro-7-ethynyl- (CAS No. 643085-43-2): A Comprehensive Overview

1,3-Benzodioxol-4-amine, 5-chloro-7-ethynyl- (CAS No. 643085-43-2) is a versatile and intriguing compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as 5-chloro-7-ethynylbenzodioxol-4-amine, is characterized by its unique structural features, which include a benzodioxole ring system and functional groups such as a chloro substituent and an ethynyl group. These structural elements contribute to its diverse biological activities and potential therapeutic applications.

The benzodioxole ring is a common motif in many biologically active molecules, often associated with central nervous system (CNS) activity and anti-inflammatory properties. The presence of the chloro substituent and the ethynyl group further enhances the compound's pharmacological profile, making it a valuable candidate for drug development. Recent studies have explored the potential of 5-chloro-7-ethynylbenzodioxol-4-amine in various therapeutic areas, including neurodegenerative diseases, cancer, and inflammatory disorders.

In the context of neurodegenerative diseases, 5-chloro-7-ethynylbenzodioxol-4-amine has shown promising results in preclinical studies. Research published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent neuroprotective effects by modulating key signaling pathways involved in neuronal survival and function. Specifically, it has been shown to inhibit the activation of microglia and astrocytes, which are major contributors to neuroinflammation in conditions such as Alzheimer's disease and Parkinson's disease.

Beyond its neuroprotective properties, 5-chloro-7-ethynylbenzodioxol-4-amine has also been investigated for its potential anticancer activities. Studies have indicated that this compound can selectively target cancer cells by inducing apoptosis and inhibiting cell proliferation. A recent publication in the Cancer Research journal reported that 5-chloro-7-ethynylbenzodioxol-4-amine exhibits significant antitumor effects in both in vitro and in vivo models of breast cancer and colorectal cancer. The mechanism of action appears to involve the modulation of cell cycle regulatory proteins and the induction of DNA damage response pathways.

In addition to its therapeutic applications, 5-chloro-7-ethynylbenzodioxol-4-amine has been studied for its anti-inflammatory properties. Inflammatory disorders such as rheumatoid arthritis and inflammatory bowel disease (IBD) are characterized by chronic inflammation, which can lead to tissue damage and functional impairment. Preclinical studies have shown that 5-chloro-7-ethynylbenzodioxol-4-amine can effectively reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. This makes it a potential candidate for the development of novel anti-inflammatory drugs.

The synthesis of 5-chloro-7-ethynylbenzodioxol-4-amine involves a series of well-defined chemical reactions that can be optimized for large-scale production. One common synthetic route involves the coupling of a chlorinated benzene derivative with an ethynyl group followed by the formation of the benzodioxole ring through a cyclization reaction. The purity and yield of the final product can be further improved by employing advanced purification techniques such as column chromatography and recrystallization.

To ensure the safety and efficacy of 5-chloro-7-ethynylbenzodioxol-4-amine, extensive preclinical testing is essential. This includes evaluating its pharmacokinetic properties, such as absorption, distribution, metabolism, excretion (ADME), and toxicity profiles. Preclinical studies have demonstrated that this compound exhibits favorable pharmacokinetic properties, with good oral bioavailability and low toxicity at therapeutic doses. These findings support its potential for further clinical development.

Clinical trials are currently underway to assess the safety and efficacy of 5-chloro-7-ethynylbenzodioxol-4-amine in human subjects. Early-phase clinical trials have shown promising results, with no significant adverse effects reported at tested doses. The ongoing clinical trials aim to evaluate the compound's therapeutic potential in specific patient populations suffering from neurodegenerative diseases, cancer, and inflammatory disorders.

In conclusion, 1,3-Benzodioxol-4-amine, 5-chloro-7.ethynyl-(CAS No. 643085–43–2) represents a promising compound with diverse biological activities and potential therapeutic applications. Its unique structural features make it an attractive candidate for drug development in various medical fields. Ongoing research continues to uncover new insights into its mechanisms of action and clinical utility, paving the way for future advancements in medicinal chemistry and pharmaceutical science.

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